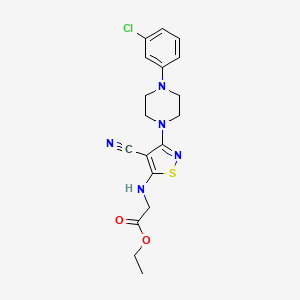

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate

Description

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate is a heterocyclic compound featuring a piperazine moiety substituted with a 3-chlorophenyl group, fused to an isothiazole ring bearing a cyano group and an aminoacetate side chain. This structure combines pharmacophoric elements common in drug design: the piperazine ring enhances solubility and receptor interaction, the chlorophenyl group contributes to lipophilicity and binding affinity, and the isothiazole core offers metabolic stability and electronic diversity.

Properties

IUPAC Name |

ethyl 2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,2-thiazol-5-yl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2S/c1-2-26-16(25)12-21-18-15(11-20)17(22-27-18)24-8-6-23(7-9-24)14-5-3-4-13(19)10-14/h3-5,10,21H,2,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNLWTGQMKFDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C(=NS1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperazine Derivative: The synthesis begins with the reaction of 3-chlorophenylamine with piperazine under reflux conditions to form 4-(3-chlorophenyl)piperazine.

Isothiazole Ring Formation: The next step involves the formation of the isothiazole ring by reacting 4-(3-chlorophenyl)piperazine with a suitable isothiazole precursor under controlled conditions.

Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction, typically using a cyanating agent such as sodium cyanide or potassium cyanide.

Esterification: The final step involves the esterification of the resulting compound with ethyl chloroacetate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, amines, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate exhibit significant antimicrobial activity. A study focusing on similar compounds revealed that they were effective against various bacterial strains, indicating potential for development as antibacterial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound demonstrated the ability to scavenge free radicals effectively in vitro, thus highlighting its potential use in formulations aimed at reducing oxidative damage .

Drug Development

This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce side effects. For instance, derivatives have been synthesized to target specific receptors involved in neurological disorders, showing promise in preclinical studies .

Potential in Neurology

Given its piperazine moiety, this compound may interact with serotonin and dopamine receptors, making it a candidate for treating conditions such as anxiety and depression. Initial studies suggest that modifications to the piperazine ring can lead to enhanced receptor affinity and selectivity, paving the way for new antidepressant therapies .

Case Studies

- Antibacterial Efficacy : In a controlled study, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition compared to standard antibiotics, suggesting that these compounds could be developed into new antibacterial drugs .

- Antioxidant Research : A series of antioxidant assays demonstrated that derivatives of this compound exhibited higher scavenging activity than traditional antioxidants like ascorbic acid. This suggests potential applications in nutraceuticals aimed at preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous molecules (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate and Analogs

Structural and Electronic Differences

- Core Heterocycle: The target compound’s isothiazole ring (vs. triazole in or pyrimidine in ) introduces distinct electronic properties.

- Substituent Effects : The 3-chlorophenyl group increases lipophilicity (clogP ~3.1) compared to 2,4-difluorobenzyl (clogP ~2.3 in 4c) but less than 2,4-dichlorobenzyl (clogP ~3.0 in 5a). This balance may optimize blood-brain barrier penetration for CNS targets while avoiding excessive hydrophobicity .

- Aminoacetate Side Chain: The ethyl aminoacetate moiety improves water solubility relative to purely aromatic analogs (e.g., nitrobenzylidene in ), though esterase-mediated hydrolysis could limit oral bioavailability .

Pharmacological and Toxicological Insights

- Activity: The target compound’s isothiazole core is associated with antimicrobial and anti-inflammatory activity in analogs .

- Toxicity : Piperazine derivatives may pose CNS side effects (e.g., dizziness), while the chlorophenyl group could increase hepatotoxicity risk compared to fluorinated analogs (e.g., 4c) .

Biological Activity

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate, with the CAS number 338966-47-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 405.9 g/mol. The compound features a piperazine ring and an isothiazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN5O2S |

| Molar Mass | 405.9 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 550.8 ± 50.0 °C at 760 mmHg |

| LogP | 2.84 |

Pharmacological Activities

This compound has been associated with several pharmacological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, indicating that this compound may also interact with viral proteins or host cell receptors, making it a candidate for drug development targeting viral infections.

- Neuropharmacological Effects : The presence of the isothiazole and piperazine groups suggests potential neuroactive properties, which could be explored for therapeutic uses in neurological conditions.

- Induction of Pluripotency Factors : Research indicates that derivatives of compounds related to this structure can influence the expression of Oct3/4, a key regulator in maintaining pluripotency in stem cells . This suggests potential applications in regenerative medicine.

Study on Antiviral Properties

A study conducted on structurally similar compounds revealed significant antiviral effects against various viral strains. The mechanism of action was hypothesized to involve interference with viral replication processes, potentially through inhibition of viral enzymes or blocking viral entry into host cells.

Neuropharmacological Investigation

In another investigation focused on neuropharmacology, derivatives of this compound were tested for their effects on neurotransmitter systems. Results indicated modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and anxiety.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the isothiazole core via cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in alcoholic media (e.g., ethanol or methanol). This step often requires precise temperature control (70–80°C) to avoid side reactions .

- Step 2 : Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution. This step may use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate amine coupling .

- Critical factors : Reaction time (8–12 hours for cyclocondensation), solvent choice (ethanol improves solubility of intermediates), and purification via recrystallization (ethyl acetate/hexane mixtures) significantly impact yield (50–65%) and purity (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., ethyl ester quartet at δ 4.1–4.3 ppm, piperazine protons at δ 2.5–3.0 ppm). ¹³C NMR verifies cyano (δ ~115 ppm) and carbonyl carbons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 446.1) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation via flow cytometry .

- Target validation : CRISPR-Cas9 knockouts of suspected targets (e.g., GPCRs) can confirm mechanism-of-action .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Molecular Dynamics (MD) Simulations : Compare docking poses (AutoDock Vina) with experimental SAR. For example, discrepancies in piperazine ring orientation may explain variations in GPCR binding affinity .

- Free Energy Perturbation (FEP) : Quantify binding energy differences caused by substituents (e.g., cyano vs. nitro groups) to refine computational models .

- Meta-analysis : Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify confounding factors (e.g., assay pH, solvent effects) .

Q. How does the electronic nature of substituents on the isothiazole ring affect the compound's reactivity and interaction with biological targets?

- Cyano group (electron-withdrawing) : Enhances electrophilicity of the isothiazole ring, facilitating nucleophilic attacks (e.g., thiol addition in enzyme active sites). This group also stabilizes π-π stacking with aromatic residues in kinases .

- Chlorophenylpiperazine (electron-donating) : Modulates solubility and membrane permeability. Substituents at the 3-position on the phenyl ring improve selectivity for serotonin receptors (e.g., 5-HT₁A vs. 5-HT₂A) .

- SAR studies : Analogues with bulkier groups (e.g., trifluoromethyl) show reduced off-target effects but lower metabolic stability .

Q. What advanced analytical techniques (e.g., X-ray crystallography, HPLC-MS) are critical for elucidating degradation pathways under physiological conditions?

- X-ray crystallography : Resolve degradation products (e.g., hydrolyzed ester metabolites) and confirm stereochemical changes .

- HPLC-MS/MS : Identify phase I metabolites (e.g., cytochrome P450-mediated oxidation of the piperazine ring) using collision-induced dissociation (CID) .

- Stability studies : Accelerated degradation in simulated gastric fluid (pH 1.2) and hepatic microsomes quantifies half-life (t₁/₂ ~2.5 hours) .

Methodological Notes

- Contradiction Analysis : Conflicting bioactivity reports may arise from assay variability (e.g., cell line-specific expression of targets). Standardize protocols using CLSI guidelines .

- Data Reproducibility : Share synthetic protocols via platforms like Protocol Exchange and validate purity with orthogonal methods (e.g., DSC for crystallinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.